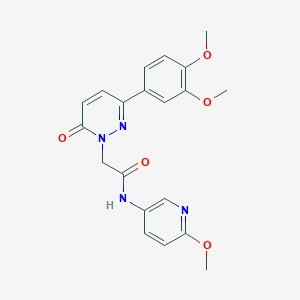
2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound may have interesting pharmacological properties due to its structural features.
2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide: is a complex organic compound with a unique structure. Let’s break it down:
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can infer potential methods based on similar structures.
- Hypothetical synthetic approaches might involve cyclization reactions to form the pyridazinone ring, followed by selective functionalization of the aromatic substituents.
- Industrial production methods would likely involve scalable processes with high yields and purity.
Chemical Reactions Analysis
Oxidation: The ketone group could undergo oxidation to form a carboxylic acid or other functional groups.
Reduction: Reduction of the ketone group could yield an alcohol or amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitutions.
Common Reagents and Conditions:
Major Products: These reactions could yield derivatives with modified functional groups.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., antitumor, anti-inflammatory, or antimicrobial properties).
Biological Studies: Explore its interactions with biological targets (receptors, enzymes, etc.).
Materials Science: Assess its use in organic electronics or materials design.
Industry: Evaluate its applications in agrochemicals or specialty chemicals.
Mechanism of Action
- Without specific data, we can only speculate. understanding the compound’s structure and potential targets (e.g., receptors, enzymes) would be crucial.
- It might act through inhibition, activation, or modulation of specific pathways.
Comparison with Similar Compounds
- Similar compounds could include other pyridazinones, phenylpyridazines, or acetamides.
- Highlight the unique features of our compound compared to these analogs.
Remember that this information is based on general knowledge, and specific experimental data would provide more accurate insights
Biological Activity
The compound 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest diverse biological activities, primarily due to its interaction with various biological macromolecules.
Chemical Structure and Properties
This compound is characterized by a pyridazinone core substituted with a 3,4-dimethoxyphenyl group and an N-(6-methoxypyridin-3-yl)acetamide moiety. Below are its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O6 |
| Molecular Weight | 439.47 g/mol |
| LogP (octanol-water partitioning) | 1.7863 |
| Polar Surface Area | 83.541 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of methoxy groups increases its lipophilicity, enhancing its ability to penetrate biological membranes and interact with intracellular targets.
Biological Activities
Research indicates that the compound exhibits several potential biological activities:
1. Anti-inflammatory Activity:
Studies have shown that compounds with similar structures can inhibit pro-inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties. The mechanism likely involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play crucial roles in inflammation.
2. Anticancer Properties:
Preliminary evaluations suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The pyridazinone scaffold is known for its antitumor activity, potentially through the induction of apoptosis in cancer cells.
3. Interaction with Biological Macromolecules:
The compound's interactions with proteins and nucleic acids are under investigation, which could elucidate its mechanism of action and therapeutic potential.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of similar compounds:
-
Study on Structural Activity Relationship (SAR):
A study evaluated various derivatives of pyridazinones, highlighting that modifications on the phenolic rings significantly influenced their anti-inflammatory and anticancer activities . -
Cytotoxicity Tests:
In vitro tests demonstrated that related compounds showed IC50 values indicating effective inhibition of cell proliferation in human cancer cell lines . -
Mechanistic Insights:
Research has indicated that the compound may inhibit specific kinases involved in cell signaling pathways, leading to reduced cell viability in tumor models .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally related compounds and their reported biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-hydroxyphenyl)acetamide | Hydroxy group on phenol | Analgesic and antipyretic properties |
| N-(3-amino-4-methoxyphenyl)acetamide | Methoxy group on phenol | Anti-inflammatory activity |
| 2-(6-Oxopyridazin-1-yl)acetic acid | Pyridazinone core | Antimicrobial activity |
Properties
Molecular Formula |
C20H20N4O5 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(6-methoxypyridin-3-yl)acetamide |
InChI |
InChI=1S/C20H20N4O5/c1-27-16-7-4-13(10-17(16)28-2)15-6-9-20(26)24(23-15)12-18(25)22-14-5-8-19(29-3)21-11-14/h4-11H,12H2,1-3H3,(H,22,25) |
InChI Key |
LJRQEHYABGWMNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CN=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















